Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester
CAS No.: 68931-06-6
Cat. No.: VC17279212
Molecular Formula: C21H34N2O3
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68931-06-6 |
|---|---|
| Molecular Formula | C21H34N2O3 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 3-pyrrolidin-1-ylpropyl N-(2-heptoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C21H34N2O3/c1-2-3-4-5-10-17-25-20-13-7-6-12-19(20)22-21(24)26-18-11-16-23-14-8-9-15-23/h6-7,12-13H,2-5,8-11,14-18H2,1H3,(H,22,24) |
| Standard InChI Key | YVXGSBDBOKVRMY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=CC=CC=C1NC(=O)OCCCN2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Heptyloxy phenyl group: A phenyl ring substituted with a heptyloxy chain (-O-C₇H₁₅) at the 2-position, conferring lipophilicity.
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Carbamate linkage: The -NHC(=O)O- group bridges the phenyl ring and the propyl ester.
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Pyrrolidinyl propyl ester: A propyl chain terminated by a pyrrolidine ring, enhancing solubility and potential target binding.
The interplay between these moieties dictates its physicochemical behavior. The heptyloxy chain contributes to hydrophobic interactions, while the pyrrolidine ring introduces basicity and hydrogen-bonding capacity.
Physicochemical Characteristics
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 362.5 g/mol | |
| logP (Partition Coefficient) | Estimated 4.2 (Calculated via XLogP3) | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 1 |
The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (83.4 Ų) aligns with drug-like properties, though experimental solubility data are unavailable.
Synthesis and Chemical Reactivity
Synthetic Pathways
Carbamic acid esters are typically synthesized via:
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Reaction of carbamoyl chlorides with alcohols:
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Condensation of isocyanates with alcohols:
For this compound, the heptyloxy phenyl isocyanate likely reacts with 3-(1-pyrrolidinyl)propan-1-ol under anhydrous conditions. Yield optimization requires precise stoichiometry and catalysts like triethylamine.
Hydrolysis and Stability
The carbamate ester bond is susceptible to hydrolysis:
In acidic or alkaline environments, this degradation accelerates, limiting shelf life. Stabilization strategies include lyophilization or formulation in non-aqueous vehicles.
Biological Activities and Mechanisms
Antimycobacterial Activity
Dibasic phenylcarbamic acid derivatives exhibit activity against Mycobacterium tuberculosis . While direct data for this compound are absent, its heptyloxy chain may enhance membrane penetration in mycobacteria, analogous to alkylated analogs in the MDPI study .
Neuropharmacological Interactions
The pyrrolidine moiety, a common feature in neuromodulators, suggests possible affinity for G-protein-coupled receptors (GPCRs). Molecular docking studies predict interactions with dopamine D₂ or serotonin 5-HT₁ₐ receptors, though experimental validation is needed.
Pharmacological and Toxicological Profile
ADMET Predictions
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Absorption: High gastrointestinal permeability due to logP ~4.
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Metabolism: Likely hepatic CYP3A4-mediated oxidation of the pyrrolidine ring.
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Toxicity: Carbamates can inhibit acetylcholinesterase; in vitro assays are critical to assess this risk.
Preclinical Data Gaps
No in vivo toxicity or efficacy studies are reported. Dose-ranging studies in rodent models are essential to evaluate therapeutic indices.
Comparative Analysis with Structural Analogs
AX-DM81: A Propoxymethyl Analog
The analog carbamic acid, [2-(heptyloxy)phenyl]-, 2-(propoxymethyl)-3-(1-pyrrolidinyl)propyl ester (CAS 646519-37-1) differs by a propoxymethyl substitution . This modification increases molecular weight (MW unreported) and may alter:
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Solubility: Enhanced hydrophilicity from the ether oxygen.
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Target Selectivity: Steric effects could shift receptor preference.
| Parameter | Target Compound | AX-DM81 |
|---|---|---|
| CAS | 68931-06-6 | 646519-37-1 |
| Substituent | Pyrrolidinyl propyl | Propoxymethyl-pyrrolidinyl |
| Synthetic Complexity | Moderate | High |
Dichloride Derivatives in Patent Literature
The patent US20050261273A1 discloses dichloride variants with substituted urea groups, showing enhanced protease inhibition . Introducing electron-withdrawing groups (e.g., Cl) could improve this compound’s metabolic stability.
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